6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-anilino-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIKYRBPWMVBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274895 | |
| Record name | NSC514237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20964-55-0 | |
| Record name | NSC514237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC514237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with aniline under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by the phenylamino group. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazines.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C9H8N4O2
Molecular Weight: 204.1854 g/mol
CAS Number: 20964-55-0
The compound features a triazine ring with a phenylamino group and two carbonyl groups at the 2 and 4 positions. This unique structure contributes to its reactivity and biological activity.
Medicinal Chemistry
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione has been investigated for its potential therapeutic properties:
- Anticancer Activity: The compound exhibits inhibitory effects on cancer cell proliferation. Studies have shown that it induces apoptosis in various cancer cell lines by targeting specific molecular pathways involved in tumorigenesis.
- Enzyme Inhibition: It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), with an IC50 value of 0.002 µM. This enzyme is crucial for DNA synthesis and cell division, making it a target for cancer therapy.
- Antimicrobial Properties: Research indicates that this compound possesses bactericidal effects against several pathogens. Its mechanism may involve disruption of microbial metabolic processes.
Agriculture
The compound's properties make it a candidate for use in agricultural applications:
- Herbicides and Pesticides: Due to its ability to inhibit specific enzymes in plants and pests, derivatives of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione are being explored as potential herbicides or fungicides .
Materials Science
The unique chemical structure allows for the development of advanced materials:
- Polymer Synthesis: The compound can serve as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability or conductivity .
- Coatings and Adhesives: Its reactivity can be harnessed to create coatings that exhibit protective or functional properties in various industrial applications .
Case Study 1: Anticancer Research
A study conducted on the effects of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione on breast cancer cells demonstrated significant inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This finding supports the potential for developing targeted therapies based on this compound.
Case Study 2: Antimicrobial Activity
In another study focusing on its antimicrobial properties, researchers tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that lower concentrations effectively inhibited bacterial growth, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby reducing the progression of the disease .
The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. preliminary studies suggest that it may interact with key signaling pathways, such as the NF-kB inflammatory pathway, and modulate the expression of specific genes involved in inflammation and cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine-Dione Core
The biological and physicochemical properties of triazine-dione derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
Key Structural and Functional Differences
- In contrast, ethylthio (compound 9) or tolyloxy (compound 29) groups introduce steric bulk and alter electronic distribution, impacting binding affinity in protease inhibitors . Thione analogs (e.g., dithione in ) exhibit reduced hydrogen-bonding capacity compared to diones but increased lipophilicity, making them suitable for industrial applications.
Thermal Stability :
- Biological Activity: Hexazinone’s dimethylamino and cyclohexyl groups enable herbicidal activity by inhibiting plant photosynthesis, while triazine-diones with aromatic substituents (e.g., phenylamino) are theorized to interact with CNS targets like 5-HT2 receptors .
Biological Activity
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a member of the triazine family, characterized by its unique phenylamino substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with aniline. This nucleophilic substitution reaction is conducted under controlled conditions to ensure selectivity and yield. The compound exhibits a triazine ring structure with a phenylamino group that enhances its biological properties.
The biological activity of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may inhibit key enzymes involved in disease pathways, such as topoisomerases and kinases associated with cancer progression.
Biological Activity Overview
Research has demonstrated that 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione exhibits various biological activities:
- Antitumor Activity : Several studies have reported that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For example:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of thymidine phosphorylase and topoisomerase IIa:
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways by interacting with NF-kB signaling .
Comparative Analysis
To better understand the potential of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione in comparison to similar compounds, the following table summarizes key findings:
| Compound | Activity Type | IC50 Values | Notes |
|---|---|---|---|
| 6-(Phenylamino)-1,3,5-triazine-2,4-dione | Antitumor | HepG2: 20.53 µM | Significant cytotoxicity observed |
| Hexamethylmelamine | Antitumor | Varies | Used clinically for lung and ovarian cancer |
| 2-Amino-4-morpholino-1,3,5-triazine | Antitumor | Varies | Exhibits similar antitumor properties |
| Hydroxymethylpentamethylmelamine | Antitumor | Varies | Major active form in clinical settings |
Case Studies
Recent studies have highlighted the effectiveness of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione as follows:
- Case Study 1 : A study investigating the compound's effect on MDA-MB-231 breast cancer cells demonstrated a marked reduction in angiogenesis markers such as VEGF and MMP-9 .
- Case Study 2 : Another research effort focused on its role as an enzyme inhibitor revealed a mixed-type inhibition mechanism against thymidine phosphorylase .
Q & A
Q. What are the key spectroscopic techniques for verifying the purity and structural integrity of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione?
- Answer : Researchers should employ a combination of IR spectroscopy (to confirm functional groups like NH and carbonyl stretches), 1H/13C NMR (to validate phenyl and triazine ring substituents), and mass spectrometry (to confirm molecular weight). For example, IR spectra of triazine derivatives often show peaks at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) . Thin-layer chromatography (TLC) with UV visualization can monitor reaction progress and purity during synthesis .
Q. How can synthetic routes for 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione be optimized for reproducibility?
- Answer : Standardized protocols involve cyclocondensation of phenylurea derivatives with cyanuric chloride under controlled pH and temperature. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents are critical. For instance, Khan et al. (2016) achieved high yields by maintaining anhydrous conditions and slow addition of phenylamine precursors to avoid side reactions .
Q. What structural features influence the compound’s stability under ambient conditions?
- Answer : The phenylamino group at position 6 enhances stability through resonance effects, while the triazine ring’s electron-deficient nature makes it susceptible to hydrolysis in acidic/basic environments. Storage in inert atmospheres (argon) and desiccated conditions is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazine derivatives?
- Answer : Discrepancies often arise from variations in substituent positioning (e.g., phenyl vs. methyl groups), assay conditions (cell lines, enzyme isoforms), or pharmacokinetic factors. For example, 6-(2-Amino-phenyl) derivatives exhibit anticonvulsant activity in rodent models, while dimethylamino substitutions show stronger binding to d-amino acid oxidase . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. in vivo efficacy studies) is critical .
Q. What methodologies are recommended for studying the compound’s interaction with kinase targets?
- Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while molecular docking simulations (e.g., AutoDock Vina) predict binding poses. Modifications at the triazine ring’s 2- and 4-positions significantly alter selectivity; for instance, morpholino substitutions enhance isoform-specific kinase inhibition .
Q. How can reaction mechanisms for triazine ring functionalization be experimentally validated?
- Answer : Isotopic labeling (e.g., 15N or 13C at the triazine core) combined with NMR kinetics tracks substituent incorporation. For example, Hin et al. (2015) used 31P NMR to monitor phosphorylation intermediates in triazine-based inhibitors . Computational DFT studies further elucidate transition states and regioselectivity .
Q. What strategies mitigate challenges in crystallizing 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione for X-ray studies?
- Answer : Slow vapor diffusion (e.g., ether into DCM solutions) promotes crystal growth. The planar triazine ring often forms hydrogen-bonded dimers (N–H⋯O), as observed in X-ray structures of analogous compounds . Co-crystallization with stabilizing ligands (e.g., crown ethers) may improve lattice packing .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., Gaussian for IR/NMR simulations) to confirm assignments .
- Contradiction Management : Use meta-analysis frameworks to reconcile biological data, emphasizing variables like assay sensitivity and compound solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
